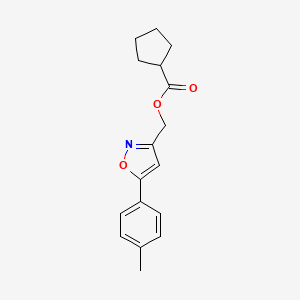

(5-(p-Tolyl)isoxazol-3-yl)methyl cyclopentanecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

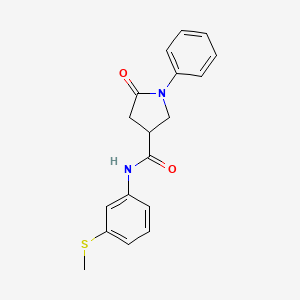

Synthesis Analysis

Isoxazoles, the class of compounds to which “(5-(p-Tolyl)isoxazol-3-yl)methyl cyclopentanecarboxylate” belongs, can be synthesized through various methods . One of the main reactions leading to the construction of the isoxazole ring is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Chemical Reactions Analysis

Isoxazoles are known for their synthetic availability and special chemical properties . The presence of the labile N–O bond in the isoxazole ring allows for the creation of various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-(p-Tolyl)isoxazol-3-yl)methyl cyclopentanecarboxylate” are not provided in the sources I found .Aplicaciones Científicas De Investigación

- p-Tolyl isoxazole derivatives have been investigated for their potential as antifungal agents . Researchers have synthesized and tested these compounds against fungal pathogens, aiming to discover novel treatments.

- Additionally, isoxazole-containing hybrids have been explored for their anticancer properties . These studies focus on designing compounds that selectively target cancer cells.

- The [3+2] cycloaddition of styrylisoxazoles with tosylmethyl isocyanide (TosMIC) yields pyrrole products. This reaction occurs under mild conditions and provides a versatile method for constructing heterocyclic structures .

- A palladium(II) complex containing 5-(p-Tolyl)isoxazol-3-amine has been prepared and characterized. Such complexes play a crucial role in catalytic applications, including the Suzuki-Miyaura reaction in water .

- Researchers have synthesized 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles. These compounds were evaluated for their antifungal activities against specific pathogens .

- Isoxazole-containing heterocyclic hybrids have been designed and tested for their potential as bioactive molecules .

Medicinal Chemistry and Drug Development

Catalysis and Organic Synthesis

Coordination Chemistry

Bioactive Compounds and Pharmacology

Mecanismo De Acción

The mechanism of action of isoxazole derivatives can vary widely depending on their specific structure and the biological system in which they are acting . Unfortunately, the specific mechanism of action for “(5-(p-Tolyl)isoxazol-3-yl)methyl cyclopentanecarboxylate” is not provided in the sources I found .

Safety and Hazards

The safety and hazards associated with “(5-(p-Tolyl)isoxazol-3-yl)methyl cyclopentanecarboxylate” are not provided in the sources I found.

Direcciones Futuras

Propiedades

IUPAC Name |

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-12-6-8-13(9-7-12)16-10-15(18-21-16)11-20-17(19)14-4-2-3-5-14/h6-10,14H,2-5,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZGFTNWWGAPRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(p-Tolyl)isoxazol-3-yl)methyl cyclopentanecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2,6-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2380493.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({2-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2380498.png)

![2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2380501.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide](/img/structure/B2380503.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2380504.png)

![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone](/img/structure/B2380512.png)